N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide
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Overview
Description
N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide typically involves multiple steps, including the formation of the quinoline core and the introduction of the fluorophenyl and methyl groups. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methyl halide reacts with the quinoline core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and substituted quinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair, leading to its potential anticancer activity.
Comparison with Similar Compounds
N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline N-oxide: A derivative with an oxidized quinoline core.
Dihydroquinoline: A reduced form of quinoline.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
902014-08-8 |
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Molecular Formula |
C20H19FN2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-(2-fluorophenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H19FN2O2/c1-12(2)20(25)22-19-17(13-8-4-6-10-15(13)21)18(24)14-9-5-7-11-16(14)23(19)3/h4-12H,1-3H3,(H,22,25) |
InChI Key |
MWTFDHBVCZZAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC=CC=C3F |
solubility |
49.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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